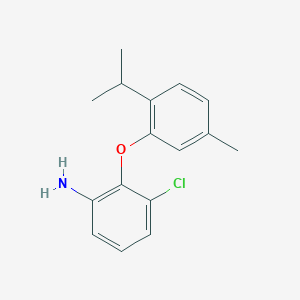

3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline

Description

The Chemical Significance of Phenoxy and Aniline (B41778) Moieties in Organic Chemistry Research

The phenoxy and aniline moieties are fundamental functional groups in organic chemistry, each contributing unique chemical properties to a molecule. The phenoxy group, consisting of a phenyl ring bonded to an oxygen atom, is a common feature in many natural products and synthetic compounds. It is known for its chemical stability and its ability to participate in various chemical transformations. The oxygen atom can influence the electron density of the phenyl ring, affecting its reactivity in electrophilic substitution reactions.

Aniline, the simplest aromatic amine, consists of an amino group attached to a benzene (B151609) ring. wikipedia.org The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions. wikipedia.org Aniline and its derivatives are weak bases and are widely used as precursors in the synthesis of dyes, polymers, and pharmaceuticals. quora.comnih.gov The presence of the amino group also allows for the formation of various derivatives through reactions such as acylation, alkylation, and diazotization.

The combination of a phenoxy and an aniline group within the same molecule, as in phenoxyanilines, creates a diaryl ether linkage with an amino functionality. This arrangement can lead to interesting electronic and conformational properties, making these compounds valuable subjects for theoretical and experimental studies, including investigations into their antioxidant features. researchgate.net

Overview of Structurally Related Analogs and Their Research Context

A number of structurally related analogs of 3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline have been investigated in various research contexts. These studies often focus on understanding how different substitution patterns on the phenoxyaniline (B8288346) scaffold influence biological activity or material properties.

For instance, various halogenated phenoxyaniline congeners have been synthesized and studied as analogs of polybrominated diphenyl ethers (PBDEs) to investigate their interactions with cytochrome P450 enzymes. nih.govnih.govacs.org These studies provide insights into the metabolism of environmental toxins. Research has also been conducted on 2-phenoxyaniline (B124666) derivatives for their potential inhibitory action on the Na+/Ca2+ exchange system, which could have implications for treating ischemic diseases. google.com

The synthesis of meta-functionalized phenols and anilines is another area of active research, as these substitution patterns can be challenging to achieve through classical electrophilic substitution reactions. researchgate.net The development of novel synthetic methods to access these compounds is of significant interest to medicinal chemists.

Below is a table summarizing some of the research contexts for structurally related phenoxyaniline compounds:

| Research Area | Studied Analogs | Investigated Properties/Applications |

| Enzyme Inhibition | Halogenated phenoxyanilines | Interaction with cytochrome P450 enzymes, metabolism of xenobiotics |

| Ion Channel Modulation | 2-Phenoxyaniline derivatives | Inhibition of Na+/Ca2+ exchange system, potential for treating ischemic diseases |

| Antioxidant Activity | Substituted phenols and anilines | Radical scavenging abilities, structure-activity relationships |

| Synthetic Methodology | Meta-substituted phenols and anilines | Development of novel synthetic routes |

Research Rationale and Scope for this compound

While specific research findings for this compound are not widely published, a research rationale for its investigation can be constructed based on its structural features and the research context of related compounds. The molecule possesses a unique combination of substituents that could impart interesting chemical and biological properties.

The presence of a chlorine atom at the 3-position of the aniline ring introduces a halogen substituent, which is known to influence the electronic properties and lipophilicity of a molecule. The 2-phenoxy group provides a diaryl ether linkage, a common motif in bioactive compounds. Furthermore, the thymol-derived phenoxy ring, with its isopropyl and methyl substituents, adds steric bulk and lipophilicity, which could influence how the molecule interacts with biological targets.

A hypothetical research scope for this compound could include:

Synthesis and Characterization: Development of an efficient synthetic route to this compound and full characterization of its chemical and physical properties.

Biological Screening: Evaluation of its activity in a variety of biological assays, such as those for enzyme inhibition, antimicrobial activity, or as a ligand for specific receptors. The structural similarities to compounds known to interact with cytochrome P450 enzymes might suggest an initial focus in this area. nih.govnih.govacs.org

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to understand how each substituent contributes to any observed biological activity. This could involve modifying the position of the chloro group or altering the substituents on the phenoxy ring.

The unique substitution pattern of this compound makes it a candidate for investigation in medicinal chemistry and drug discovery programs.

Synthetic Pathways and Chemical Evolution of this compound

The synthesis of complex aromatic compounds such as this compound involves strategic chemical transformations to assemble the substituted phenoxyaniline scaffold. The methodologies employed are critical in ensuring the correct placement of functional groups and achieving desirable yields.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(5-methyl-2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-10(2)12-8-7-11(3)9-15(12)19-16-13(17)5-4-6-14(16)18/h4-10H,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRIVJRHZKZFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline, both ¹H-NMR and ¹³C-NMR would be crucial for confirming its intricate structure.

¹H-NMR (Proton NMR) spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, the methine (-CH) and methyl (-CH₃) protons of the isopropyl group, and the methyl protons of the thymol-derived moiety. The splitting patterns (singlet, doublet, triplet, multiplet) and coupling constants (J-values) would be instrumental in establishing the connectivity of the protons.

¹³C-NMR (Carbon-13 NMR) spectroscopy provides information about the number and types of carbon atoms in the molecule. A decoupled ¹³C-NMR spectrum for this compound would display a series of singlets, each corresponding to a unique carbon atom. The chemical shifts of these signals would indicate whether the carbon is part of an aromatic ring, an alkyl group, or bonded to an electronegative atom like oxygen, nitrogen, or chlorine. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Expected ¹H-NMR and ¹³C-NMR Data:

Specific experimental data for this compound is not publicly available. The following table represents predicted chemical shift ranges based on analogous structures and spectroscopic principles.

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Aromatic Protons (Aniline Ring) | 6.5 - 7.5 | 110 - 150 |

| Aromatic Protons (Phenoxy Ring) | 6.7 - 7.3 | 115 - 160 |

| -NH₂ Protons | 3.5 - 5.0 (broad singlet) | N/A |

| Isopropyl -CH | 2.8 - 3.5 (septet) | 25 - 35 |

| Isopropyl -CH₃ | 1.0 - 1.3 (doublet) | 20 - 25 |

| Methyl (-CH₃) on Phenoxy Ring | 2.2 - 2.5 (singlet) | 15 - 20 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (GC-MS, LC-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would first be employed to separate the compound from any impurities, thus assessing its purity. The mass spectrometer then ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of this compound (275.77 g/mol ).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₆H₁₈ClNO). This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule breaks apart in predictable ways upon ionization.

Expected Mass Spectrometry Data:

| Technique | Information Obtained | Expected Value for C₁₆H₁₈ClNO |

| GC-MS / LC-MS | Molecular Weight Confirmation & Purity | [M]⁺ peak at m/z ≈ 275.77 |

| HRMS | Exact Mass & Elemental Formula | [M+H]⁺ with m/z consistent with C₁₆H₁₉ClNO |

| MS/MS | Structural Fragmentation | Characteristic fragments corresponding to the loss of the isopropyl group, the chloroaniline moiety, or other stable fragments. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic and alkyl groups, the C-O-C ether linkage, and the C-Cl bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π to π* transitions of the phenyl rings. The position and intensity of these absorption maxima (λmax) can be influenced by the substituents on the aromatic rings.

Expected IR and UV-Vis Spectroscopic Data:

| Spectroscopy | Functional Group / Transition | Expected Absorption Range |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | |

| C=C Aromatic Ring Stretch | 1450 - 1600 cm⁻¹ | |

| C-O-C Ether Stretch | 1000 - 1300 cm⁻¹ | |

| C-Cl Stretch | 600 - 800 cm⁻¹ | |

| UV-Vis | π → π* Transitions | ~200 - 400 nm |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting a wide range of molecular properties with high accuracy.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity. For 3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline, a DFT study would calculate these energy levels and map the electron density distribution of these frontier orbitals, identifying the likely sites for electrophilic and nucleophilic attack.

Typical Data from HOMO-LUMO Analysis

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other chemical species. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. An MEP analysis of this compound would reveal the charge distribution and reactive sites, providing insights into its intermolecular interactions and potential binding behavior with biological targets.

Vibrational Spectroscopic Predictions and Interpretation

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and intensities corresponding to different normal modes, researchers can assign and interpret experimentally obtained spectra. This computational approach helps in confirming the molecular structure and understanding the vibrational characteristics of its functional groups. For the title compound, this would involve correlating predicted frequencies for C-H, N-H, C-Cl, and C-O-C vibrations with experimental data.

Theoretical Insights into Reaction Mechanisms and Selectivity

DFT calculations can be employed to model reaction pathways and transition states, offering a deep understanding of reaction mechanisms. By calculating the activation energies for different potential reactions, it is possible to predict the most likely reaction products and understand the regioselectivity and stereoselectivity of chemical transformations involving this compound.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. A molecular docking study of this compound would require a specific biological target to be identified. The study would then predict the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's active site, suggesting potential therapeutic applications.

Example Docking Study Data Table

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|

Pharmacophore Modeling for Receptor Interaction Profiling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models are used to screen large databases of compounds to find new molecules that are likely to be active at a specific receptor. Developing a pharmacophore model based on this compound would involve defining its key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, to understand its potential receptor interaction profile and guide the design of new, related compounds.

Conformational Analysis and Molecular Dynamics Simulations

Computational studies focusing specifically on the conformational analysis and molecular dynamics of this compound are not extensively available in the public domain. However, the structural characteristics of this molecule suggest that its conformational flexibility is primarily dictated by the rotation around the ether linkage connecting the two aromatic rings. Such analyses are crucial for understanding the molecule's three-dimensional structure, stability, and potential interactions with biological targets.

Conformational analysis of molecules like this compound typically involves the calculation of the potential energy surface as a function of the dihedral angles around the C-O-C ether bond. These calculations help identify the lowest energy conformations (ground states) and the energy barriers for rotation between different stable conformers. The presence of bulky substituents, such as the chloro, isopropyl, and methyl groups on the phenyl rings, is expected to introduce significant steric hindrance, which will govern the preferred spatial arrangement of the rings.

For analogous 2-phenoxyaniline (B124666) derivatives, crystallographic studies provide insight into their solid-state conformations. For instance, in the related compound 4-Nitro-2-phenoxyaniline, X-ray diffraction analysis has determined the precise spatial orientation of its constituent rings and functional groups. cdnsciencepub.com The two aromatic rings in this molecule are not coplanar, exhibiting a significant dihedral angle between them. cdnsciencepub.com This deviation from planarity is a common feature in substituted diphenyl ethers, arising from the need to minimize steric repulsion between the ortho substituents on the two rings.

Table 1: Crystallographic Data for the Structurally Related Compound 4-Nitro-2-phenoxyaniline cdnsciencepub.com

| Parameter | Value | Description |

| Dihedral Angle (Ring-Ring) | 71.38 (12)° | The angle between the planes of the two aromatic rings. |

| Torsion Angle (C-C-O-C) | 13.0 (3)° | Defines the syn-periplanar conformation around the ether linkage. |

| Torsion Angle (C2-C1-N7-O8) | -176.1 (2)° | Indicates the nitro group is nearly coplanar with the aniline (B41778) ring. |

| Torsion Angle (C6-C1-N7-O9) | -174.4 (2)° | Also indicates the near coplanarity of the nitro group with its ring. |

This data pertains to 4-Nitro-2-phenoxyaniline and is presented for illustrative purposes to highlight the types of parameters determined in conformational studies of related structures. cdnsciencepub.com

Structure Activity Relationship Sar Studies

Role of Chlorine Atom Position and Substitution Pattern in Biological Activity

The position and nature of halogen substituents on the aniline (B41778) ring are critical determinants of the biological activity of phenoxyaniline (B8288346) derivatives. The chlorine atom, being an electron-withdrawing group, can significantly influence the compound's lipophilicity, electronic properties, and binding interactions with its biological target.

In related classes of compounds, the position of the chlorine atom has been shown to be crucial for activity. For instance, in a series of 1-(4-phenoxymethyl-2-phenyl- researchgate.netsemanticscholar.orgdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives tested for antifungal activity, the introduction of a chlorine atom at the 3-position of the phenoxy ring had a positive effect on promoting antifungal activity. Conversely, dichlorination at the 2,5-positions significantly reduced activity, while 2,3-dichlorination enhanced it, indicating that the substitution pattern is as important as the presence of the halogen itself. semanticscholar.org

Similarly, in salicylanilide-based peptidomimetics, the presence of a halogen is closely related to their biological activity, with electronegativity playing a direct role (F > Cl > Br > I). mdpi.com This suggests that for 3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline, the specific placement of the chlorine at the 3-position of the aniline ring is likely optimized for a particular biological target. Moving the chlorine to other positions, such as the 4- or 5-position, or introducing additional chlorine atoms, would be expected to alter the activity, potentially due to changes in the molecule's conformation or electronic distribution, which in turn affects its fit and interaction with the target protein.

Influence of Isopropyl and Methyl Groups on the Phenoxy Moiety's Contribution to Activity

The specific arrangement of the isopropyl group at the 2-position and the methyl group at the 5-position of the phenoxy ring is likely crucial for optimal activity. In a study of salicylanilide-based peptidomimetics, it was observed that the connecting linker between the two aromatic cores must be substituted with a bulky and/or lipophilic chain, such as an isopropyl or isobutyl group, for potent antimicrobial activity. mdpi.com This highlights the importance of steric bulk and lipophilicity in this region of the molecule for effective biological interactions.

Furthermore, research on compounds derived from 2-(2'-isopropyl-5'-methylphenoxy)acetic acid, which shares the same substituted phenoxy moiety, has demonstrated that this fragment can be incorporated into molecules with potent antibacterial and antifungal activities. researchgate.net This suggests that the 2-isopropyl-5-methylphenoxy group is a key pharmacophore, and its specific substitution pattern is likely a primary driver of the biological activity of this compound. Altering the size or position of these alkyl groups would likely impact the compound's binding affinity and, consequently, its biological efficacy.

Impact of Aniline Nitrogen Substitution on Biological Profiles

The primary amine group of the aniline moiety is a critical functional group that can significantly influence the biological profile of this compound. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding and other electronic interactions with the biological target.

In the context of this compound, the unsubstituted aniline nitrogen allows for potential hydrogen bond donation, which may be a key interaction with its biological target. Introducing substituents on the nitrogen would block this interaction, which could lead to a decrease or a complete loss of activity, depending on the specific requirements of the binding site. Conversely, if the binding pocket has a suitable hydrophobic region, the addition of a small alkyl group to the nitrogen could potentially enhance activity by increasing lipophilicity and van der Waals interactions.

Comparative SAR with Related Phenoxyaniline Analogs and Derivatives

For instance, in the development of herbicides, 5-chloro-3-fluoro-2-phenoxypyridines, which are structurally related to phenoxyanilines, have shown significant biological activity. researchgate.net The replacement of the aniline ring with a pyridine (B92270) ring, and the variation in halogen substitution, provides insights into the electronic and steric requirements of the target.

Similarly, in the field of fungicides, derivatives of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have been synthesized and shown to possess high fungal toxicity. researchgate.net While the core structure is different, the presence of a substituted phenoxy group highlights its importance as a pharmacophore in various classes of bioactive compounds.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the biological and molecular activities of the chemical compound this compound.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline focusing solely on this specific compound. Research has been conducted on structurally related molecules, such as thymol (B1683141) derivatives and other substituted anilines, which exhibit a range of biological activities. However, per the instructions to focus exclusively on this compound, a detailed report cannot be generated at this time.

Investigation of Biological Activity and Molecular Mechanisms in Vitro and Non Human Models

Elucidation of Molecular Mechanisms of Action (cellular or enzyme-level)

Comprehensive searches of scientific databases have yielded no specific data on the molecular mechanisms of action for 3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline. The elucidation of such mechanisms typically involves a series of targeted in vitro and in vivo experiments.

There are currently no publicly available studies that identify the specific biological targets of this compound. Target identification is a crucial first step in understanding a compound's mechanism of action, often involving techniques such as affinity chromatography, proteomics, or genetic screening to pinpoint the proteins or nucleic acids with which the compound interacts. Furthermore, subsequent binding studies, which would quantify the affinity and kinetics of this interaction (e.g., determining constants like Ki or Kd), are also absent from the scientific record.

Without these fundamental studies, any discussion of the compound's interaction with specific enzymes, receptors, or other biomolecules would be purely speculative.

Consequently, without identified targets, there is no research detailing the downstream effects of this compound on cellular pathways. Investigations into cellular pathway modulation typically examine how the binding of a compound to its target alters signaling cascades, gene expression, or metabolic processes within a cell. Techniques such as western blotting, reporter gene assays, and transcriptomic analysis are commonly employed for this purpose. The absence of such investigations for this particular compound means its effects on cellular function remain unknown.

While research exists for structurally related compounds, such as other substituted anilines or compounds containing a phenoxy-aniline scaffold, these findings cannot be directly extrapolated to this compound due to the high degree of structural specificity often observed in molecular interactions.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating "3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline" from complex matrices and for its precise quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most pertinent techniques for this purpose.

Gas Chromatography (GC): Due to its anticipated volatility, GC is a highly suitable method for the analysis of "this compound." The choice of a capillary column with a non-polar or medium-polarity stationary phase would be critical for achieving good resolution. A flame ionization detector (FID) would likely provide excellent sensitivity for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly for samples that may not be suitable for GC analysis. A reverse-phase HPLC method, using a C18 or C8 column, would be a logical starting point for method development. The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the potential addition of a buffer to control the ionization state of the aniline (B41778). UV detection would be appropriate, given the aromatic nature of the compound.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 min |

This data is illustrative and based on methods for structurally similar compounds.

Hyphenated Mass Spectrometry Applications

For unambiguous identification and enhanced sensitivity, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of "this compound." Electron ionization (EI) would likely produce a characteristic fragmentation pattern, providing structural information and a unique fingerprint for identification. The molecular ion peak would be expected, along with fragment ions corresponding to the loss of the isopropyl group, the chloroaniline moiety, and other characteristic fragments.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): LC-ESI-MS is another valuable technique, particularly for samples in complex biological or environmental matrices. Electrospray ionization in positive ion mode would be expected to protonate the aniline nitrogen, yielding a prominent [M+H]⁺ ion. This technique offers high selectivity and sensitivity.

Illustrative GC-MS Fragmentation Data:

| m/z | Proposed Fragment |

| 275/277 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 260/262 | [M-CH₃]⁺ |

| 232/234 | [M-C₃H₇]⁺ |

| 127/129 | [C₆H₅ClN]⁺ |

This data is hypothetical and represents a plausible fragmentation pattern.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization can be employed to improve the chromatographic behavior and detectability of "this compound," particularly for GC analysis. The primary amino group of the aniline is a key target for derivatization.

Acylation, for instance, with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride, can increase the volatility and thermal stability of the analyte, leading to improved peak shape and resolution in GC. oup.com Furthermore, the introduction of fluorinated groups through derivatization can significantly enhance the sensitivity when using an electron capture detector (ECD). oup.com

For HPLC analysis, derivatization is less common for this type of compound but could be employed to introduce a fluorescent tag for highly sensitive fluorescence detection if required.

Potential Applications and Future Research Directions

Development as Chemical Probes for Biological Systems

The aniline (B41778) framework is a well-established platform for the development of fluorescent probes. Aniline derivatives often exhibit fluorescence that is highly sensitive to the polarity and hydrogen-bonding capabilities of their microenvironment. nih.govacs.orgacs.orgportlandpress.comnih.gov This solvatochromic behavior can be exploited to create chemical probes that report on changes in biological systems, such as protein binding events or localization within cellular compartments.

The 3-chloro-2-(2-isopropyl-5-methylphenoxy)aniline scaffold could be a valuable starting point for novel fluorescent probes. The electronic properties of the aniline ring, modulated by the chloro and phenoxy substituents, are expected to influence its photophysical characteristics. Future research could focus on synthesizing a library of derivatives with varied substituents on the aniline ring or the thymol-derived moiety to tune their fluorescence properties for specific biological applications. The inherent bioactivity of thymol (B1683141) and its derivatives could also be leveraged to design probes that target specific biological pathways or entities. researchgate.netresearchgate.nettaylorandfrancis.com

Table 1: Potential Modifications for Developing Chemical Probes

| Modification Site | Potential Substituent | Desired Effect on Probe Properties |

| Aniline Amino Group | Alkyl chains, fluorescent dyes | Modulate solubility and fluorescence quantum yield. |

| Aromatic Rings | Electron-donating or -withdrawing groups | Tune excitation and emission wavelengths. |

| Thymol Moiety | Reactive groups for bioconjugation | Enable covalent labeling of target biomolecules. |

Design and Synthesis of Novel Functional Molecules Based on the Core Scaffold

The core structure of this compound, a hybrid of a substituted aniline and a thymol derivative, is a promising scaffold for the synthesis of new functional molecules, particularly in the realm of medicinal chemistry. Thymol and its derivatives are well-documented for their broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govresearchgate.netnih.gov By incorporating this bioactive moiety, the target compound's scaffold could serve as a foundation for the development of novel therapeutic agents.

Research efforts could be directed towards the synthesis of a diverse library of compounds derived from this scaffold. Modifications could include the introduction of various functional groups at different positions on the aromatic rings to enhance potency and selectivity. For instance, the synthesis of amides, sulfonamides, or other derivatives from the aniline nitrogen could lead to compounds with improved pharmacological profiles. The exploration of such derivatives could yield new lead compounds for drug discovery programs. nih.govresearchgate.netrsc.org

Application of Green Chemistry Principles in Synthetic Route Development

The synthesis of diaryl ethers and substituted anilines, the key structural components of this compound, has traditionally involved methods that are not always environmentally benign. The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical area for future research. This would not only reduce the environmental impact of the synthesis but also potentially improve efficiency and reduce costs. acs.orgbohrium.com

Recent advances in synthetic organic chemistry offer several avenues for greener synthetic routes. These include the use of nano-catalysts for cross-coupling reactions to form the diaryl ether bond, which can lead to higher yields under milder conditions and allow for catalyst recycling. nih.govrsc.orgscispace.com Furthermore, exploring microwave-assisted synthesis could significantly reduce reaction times and energy consumption. The use of more environmentally friendly solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds, would also be a key aspect of developing a sustainable synthetic process. researchgate.netsemanticscholar.org

Table 2: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Potential Application in Synthesis |

| Use of Catalysis | Employing recyclable nano-catalysts for C-O bond formation. |

| Benign Solvents | Utilizing water or supercritical CO2 as reaction media. |

| Energy Efficiency | Implementing microwave-assisted or flow chemistry techniques. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. |

Exploration in Advanced Materials Science Research (e.g., non-linear optical properties)

Substituted anilines and other organic molecules with donor-acceptor π-conjugated systems are of significant interest in materials science due to their potential for non-linear optical (NLO) applications. dntb.gov.uaccsenet.orgresearchgate.net These materials can interact with intense laser light to produce a variety of useful effects, such as frequency doubling, which is essential for laser technology. The NLO properties of a molecule are highly dependent on its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a conjugated system.

The structure of this compound, with its electron-donating amino group and the potential for intramolecular charge transfer, suggests that it could be a candidate for NLO materials research. The presence of a halogen atom can also influence the NLO response. ccsenet.orgresearchgate.net Future research in this area would involve the theoretical calculation of its hyperpolarizability and experimental measurements of its NLO properties. Furthermore, the synthesis of oligomers or polymers incorporating this scaffold could lead to materials with enhanced NLO responses. The relationship between the molecular structure and the resulting NLO properties would be a key area of investigation to design and develop new materials for photonic and optoelectronic applications. mq.edu.auresearchgate.netresearchgate.netnih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline, and how can its purity be validated?

Synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling between halogenated aniline derivatives and substituted phenols. For purity validation, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to detect impurities. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography (using SHELX or ORTEP-III for refinement) .

Q. How can the stability of this compound be assessed under varying experimental conditions (e.g., pH, temperature)?

Stability studies involve accelerated degradation tests:

- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures.

- pH sensitivity: Incubate the compound in buffers of varying pH (1–13) and analyze degradation products via LC-MS.

- Light sensitivity: Expose to UV-Vis light and track photodegradation using spectroscopic methods .

Q. What safety protocols are critical when handling this compound, given its structural similarity to toxic aniline derivatives?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.

- Monitor for aromatic amine toxicity (e.g., methemoglobinemia) using occupational exposure limits (OELs) for aniline analogs (≤1 ppm).

- Waste disposal must follow regulations for halogenated aromatic amines to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

- Using SHELXL’s TWIN and BASF commands to model twinned structures.

- Employing ORTEP-3 for thermal ellipsoid visualization to identify atomic displacement errors.

- Cross-validating with density functional theory (DFT) calculations to reconcile experimental and theoretical bond lengths .

Q. What experimental design considerations are needed to study this compound’s biodegradation pathways in environmental samples?

- Microbial screening: Isolate bacteria (e.g., Pseudomonas spp.) from contaminated sites and assess degradation via HPLC or GC-MS.

- Gene cluster analysis: Use PCR to amplify catabolic genes (e.g., aniline dioxygenase) linked to aromatic ring cleavage (see Figure 1 in ).

- Metabolite tracking: Identify intermediates like catechol derivatives using stable isotope probing (SIP) .

Q. How can researchers address low yields in multi-step synthesis of this compound?

- Optimize coupling reactions: Screen catalysts (e.g., CuI for Ullmann coupling) and solvents (polar aprotic solvents like DMF).

- Protecting groups: Use tert-butoxycarbonyl (Boc) groups to prevent side reactions at the amine site.

- Scale-up challenges: Implement flow chemistry for better heat/mass transfer in halogenation steps .

Key Methodological Insights

- Structural analysis: Prioritize high-resolution X-ray data (≤1.0 Å) to resolve halogen and methyl group positions.

- Degradation studies: Combine genomic and metabolomic approaches to map microbial pathways.

- Safety compliance: Align protocols with EWG’s hazard classifications for halogenated anilines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.